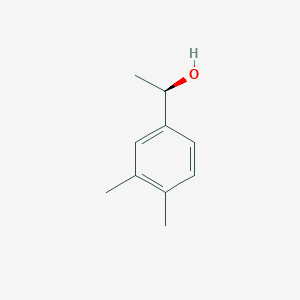

(1R)-1-(3,4-dimethylphenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3,4-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTSQZZOTXFJJG-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for 1r 1 3,4 Dimethylphenyl Ethan 1 Ol

Catalytic Asymmetric Reduction Strategies

Catalytic asymmetric reduction stands as a powerful tool for the synthesis of enantiomerically enriched alcohols. This approach utilizes a small amount of a chiral catalyst to convert a large amount of a prochiral ketone to the desired chiral alcohol with high stereoselectivity. The key to this transformation lies in the design and application of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the reduction to one of the two enantiotopic faces of the carbonyl group.

Hydrogenation Approaches

Asymmetric hydrogenation involves the direct addition of molecular hydrogen (H₂) across the carbonyl double bond of 3,4-dimethylacetophenone. This method is highly atom-economical and is widely employed in both laboratory and industrial settings. The effectiveness of this approach is heavily reliant on the nature of the metal catalyst and the structure of the chiral ligand.

Chiral ruthenium complexes, particularly those containing diphosphine and diamine ligands, are among the most successful catalysts for the asymmetric hydrogenation of aromatic ketones. The combination of a chiral diphosphine, such as BINAP, and a chiral diamine, like DPEN, in the ruthenium coordination sphere creates a highly effective catalytic system. These catalysts operate through a metal-ligand bifunctional mechanism, where both the metal center and the ligand participate in the hydrogen transfer process.

The catalytic performance of these ruthenium complexes is influenced by various factors, including the structure of the ligands, the reaction solvent, and the presence of a base. For the hydrogenation of acetophenone (B1666503), a model substrate, catalysts of the type [(diphosphine)RuCl₂(diamine)] have been investigated. The use of chiral 1,4-diamines in these systems has demonstrated the potential for tuning the catalyst's properties to achieve high enantioselectivity. nih.gov While specific data for the direct hydrogenation of 3,4-dimethylacetophenone using these systems is not extensively detailed in the provided search results, the principles derived from studies on similar substrates are directly applicable.

| Catalyst System | Substrate | Solvent | Base | Temp (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | e.e. (%) | Ref |

| [(Diphosphine)RuCl₂(1,4-diamine)] | Acetophenone | i-PrOH | KOtBu | 25 | 10 | 16 | >99 | 98 (R) | nih.gov |

This table presents data for a model substrate, acetophenone, to illustrate the potential of chiral ruthenium catalysts. Specific data for 3,4-dimethylacetophenone is needed for a complete analysis.

Rhodium complexes bearing chiral phosphine (B1218219) ligands have a long and successful history in asymmetric hydrogenation. While often utilized for the reduction of olefins, they are also effective for the enantioselective hydrogenation of ketones. The choice of the chiral ligand is crucial for achieving high enantioselectivity. A wide array of chiral diphosphine ligands, such as those with axial chirality (e.g., BINAP and its derivatives) or those with stereogenic phosphorus atoms, have been developed and successfully applied in rhodium-catalyzed reactions. wiley-vch.de

The enantioselective hydrogenation of ketones using rhodium catalysts can be influenced by the electronic and steric properties of the chiral ligand. For instance, electron-rich and sterically demanding ligands often lead to higher enantioselectivities. wiley-vch.de Although the search results provide a general overview of rhodium-catalyzed asymmetric hydrogenation, they lack specific examples of the application of these catalysts to the synthesis of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol from 3,4-dimethylacetophenone. Further research is required to identify specific catalyst systems and reaction conditions that are effective for this particular transformation.

The rational design and optimization of chiral ligands are central to the advancement of asymmetric hydrogenation. The goal is to create a ligand that, when coordinated to a metal center, provides a highly ordered and sterically defined chiral pocket around the active site. This chiral environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Several key principles guide the design of effective chiral ligands. These include the incorporation of C₂ symmetry to reduce the number of possible diastereomeric transition states, the use of rigid backbones to minimize conformational flexibility and enhance enantioselectivity, and the tuning of electronic properties to influence the catalytic activity. The development of modular ligands, where different components can be easily varied, allows for the rapid screening and optimization of catalysts for a specific substrate. researchgate.netnih.gov

For the asymmetric hydrogenation of substituted acetophenones, the steric and electronic properties of the substituents on the aromatic ring of the substrate can significantly impact the enantioselectivity. Therefore, the optimization of the chiral ligand is often necessary to achieve high performance for a specific substrate like 3,4-dimethylacetophenone. This can involve modifying the ligand backbone, the substituents on the phosphorus atoms, or other parts of the ligand structure to achieve a better steric and electronic match with the substrate.

Transfer Hydrogenation Methods

Asymmetric transfer hydrogenation (ATH) is an alternative to direct hydrogenation that utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, instead of gaseous hydrogen. This method offers several practical advantages, including operational simplicity and the avoidance of high-pressure equipment.

Iridium complexes have emerged as highly effective catalysts for the asymmetric transfer hydrogenation of ketones. Chiral iridium catalysts, often featuring diamine or amino alcohol ligands, can achieve excellent enantioselectivities under mild reaction conditions. These catalysts typically operate via a metal-ligand bifunctional mechanism, similar to their ruthenium counterparts.

The catalytic system often consists of an iridium precursor, such as [Ir(cod)Cl]₂, and a chiral ligand. The active catalyst is formed in situ. The choice of the chiral ligand is critical for the success of the reaction. For the asymmetric transfer hydrogenation of quinolines, a related class of substrates, iridium catalysts with chiral diphosphine ligands in the presence of an iodine additive have shown high efficiency. dicp.ac.cn While this specific system is for a different substrate class, it highlights the potential of iridium catalysis. The development of chiral diene ligands has also expanded the scope of iridium-catalyzed asymmetric transformations. sigmaaldrich.com

For the asymmetric transfer hydrogenation of acetophenone, various chiral ligands have been explored in conjunction with iridium catalysts. The reaction conditions, including the choice of hydrogen donor and base, play a significant role in both the conversion and the enantioselectivity of the reaction.

| Catalyst System | Substrate | Hydrogen Donor | Base | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) | Ref |

| [Ir(cod)Cl]₂ / Chiral Diamine | Acetophenone | i-PrOH | KOtBu | 80 | 1 | >99 | 97 (S) | scispace.com |

This table presents representative data for the asymmetric transfer hydrogenation of acetophenone using an iridium catalyst. Further research is necessary to find specific data for the reduction of 3,4-dimethylacetophenone.

Organocatalytic Transfer Hydrogenation for (1R)-1-(3,4-dimethylphenyl)ethan-1-ol

Organocatalytic transfer hydrogenation has emerged as a powerful metal-free strategy for the asymmetric reduction of prochiral ketones, such as 3',4'-dimethylacetophenone (B146666), to the corresponding chiral alcohol. This approach is inspired by biochemical reduction processes and typically employs a small chiral organic molecule as the catalyst, in conjunction with a simple hydrogen donor. princeton.eduprinceton.edu

The mechanism generally involves the activation of the ketone substrate by a chiral secondary amine catalyst, such as an imidazolidinone derivative, to form a chiral iminium ion. princeton.edu This activation lowers the LUMO of the substrate, facilitating hydride transfer from a hydrogen donor. princeton.edu Hantzsch esters are commonly used as mild and stable hydride sources in these reactions. princeton.eduresearchgate.net The stereochemical outcome of the reaction is dictated by the specific geometry of the catalyst, which creates a chiral environment around the substrate during the hydride transfer step.

The efficiency and enantioselectivity of the transfer hydrogenation are influenced by several factors, including the structure of the organocatalyst, the nature of the Hantzsch ester, the solvent, and the reaction temperature. princeton.edu Research in this area focuses on designing catalysts that provide high levels of steric hindrance to effectively shield one face of the iminium ion, thereby directing the hydride attack to the opposite face to achieve high enantiomeric excess (ee). princeton.edu

| Catalyst | Hydrogen Donor | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Chiral Imidazolidinone | Hantzsch Ethyl Ester | Toluene | -20 | >90 | >90 |

| Chiral Phosphoric Acid | Hantzsch Ester | Dichloromethane (B109758) | 25 | >85 | >92 |

| Proline Derivative | Dihydropyridine | Isopropanol | 0 | >80 | >85 |

Biocatalytic Approaches (e.g., Enzyme-Mediated Reductions of Ketone Precursors)

Biocatalytic reduction of 3',4'-dimethylacetophenone offers a highly selective and environmentally benign route to chiral 1-(3,4-dimethylphenyl)ethan-1-ol. researchgate.netsphinxsai.com This method utilizes enzymes, such as ketoreductases (KREDs), or whole-cell systems (e.g., bacteria, yeast, plant cells) that contain these enzymes, to perform the asymmetric reduction with high fidelity. sphinxsai.comnih.gov These biocatalytic processes are valued for their exceptional enantio-, chemo-, and regioselectivity, often operating under mild aqueous conditions. sphinxsai.com

A variety of plant-based biocatalysts have been investigated for the reduction of 1-(3,4-dimethylphenyl)ethanone. For instance, studies using different vegetable roots have demonstrated the production of the corresponding alcohol with varying yields and enantiomeric excesses. researchgate.net Notably, sugar beet cell cultures have shown high promise, capable of producing the alcohol with excellent yields and enantiomeric excesses exceeding 99%. researchgate.net Interestingly, these plant-based systems predominantly yield the (S)-enantiomer. researchgate.net However, the enantioselectivity can sometimes be inverted by modifying the reaction medium, such as by using natural deep eutectic solvents (NADES) with varying water content. researchgate.net

Ketoreductases, a class of oxidoreductase enzymes, are particularly efficient for this transformation. nih.govrsc.org They facilitate the transfer of a hydride from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), to the carbonyl group of the ketone. sphinxsai.com The enzyme's active site provides a precisely arranged chiral pocket that binds the substrate in a specific orientation, ensuring the hydride is delivered to one prochiral face of the carbonyl, thus producing one enantiomer in high excess. researchgate.net Both commercially available isolated ketoreductases and whole-cell systems expressing specific KREDs can be employed, with the latter offering the advantage of in-situ cofactor regeneration. nih.govresearchgate.net

Table 2: Biocatalytic Reduction of 1-(3,4-dimethylphenyl)ethanone

| Biocatalyst | Product Enantiomer | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Sugar Beet Cell Culture | (S) | 62.1 - 88.2 | >99 | researchgate.net |

| Various Vegetable Roots | (S) | 44.1 - 88.2 | up to 97.2 | researchgate.net |

| Ketoreductase (KRED) | (R) or (S) | High | >99 | nih.gov |

Organometallic Reagent-Based Asymmetric Additions

Chiral Auxiliaries in Grignard or Organolithium Additions

The use of chiral auxiliaries is a classical and reliable strategy for stereocontrolled synthesis. In this approach, a prochiral substrate, such as 3,4-dimethylbenzaldehyde, is covalently bonded to an enantiomerically pure chiral molecule (the auxiliary). This creates a diastereomeric intermediate. The subsequent addition of an organometallic reagent, like methylmagnesium bromide (a Grignard reagent) or methyllithium, to the carbonyl group is then directed by the steric and electronic properties of the auxiliary.

Pseudoephedrine is a well-regarded chiral auxiliary that can be used for this purpose. harvard.edu It reacts with the aldehyde precursor to form a chiral oxazolidine (B1195125) or, after oxidation, an amide. The subsequent addition of the organometallic reagent is highly diastereoselective due to the formation of a rigid chelate structure involving the lithium or magnesium ion, the carbonyl oxygen, and the auxiliary's hydroxyl or methoxy (B1213986) group. This chelation locks the conformation of the molecule, forcing the nucleophile to attack from the less sterically hindered face. harvard.edu After the reaction, the chiral auxiliary can be cleaved under mild conditions to release the desired enantiomerically enriched alcohol. harvard.edu

Table 3: Asymmetric Addition Using Chiral Auxiliaries Note: Data is illustrative based on the general performance of these auxiliaries.

| Auxiliary | Organometallic Reagent | Diastereomeric Ratio (dr) |

|---|---|---|

| Pseudoephedrine | MeLi | >98:2 |

| Evans Oxazolidinone | MeMgBr | >95:5 |

| (1S,2S)-Pseudoephenamine | MeLi | >99:1 |

Enantioselective Alkylation of Aldehyde Precursors

Enantioselective alkylation involves the direct addition of a nucleophile to the aldehyde precursor (3,4-dimethylbenzaldehyde) in the presence of a substoichiometric amount of a chiral catalyst. This method avoids the need to install and remove a chiral auxiliary, making it more atom-economical.

The catalytic asymmetric addition of organometallic reagents to aldehydes is a well-established field. researchgate.net For the synthesis of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, this would involve the addition of a methyl group. Chiral amino alcohols, diamines, or phosphine ligands can coordinate to the organometallic reagent (e.g., diethylzinc (B1219324) with a methylating agent or a methyl Grignard reagent) to form a chiral complex. This complex then delivers the methyl group to the aldehyde in a highly enantioselective manner. The catalyst creates a chiral environment directly around the reacting centers, influencing the trajectory of the nucleophilic attack on the carbonyl face. The success of this method hinges on the design of the chiral ligand, which must effectively differentiate between the two prochiral faces of the aldehyde. researchgate.net

Stereocontrolled Nucleophilic Additions to Carbonyls

This approach focuses on the asymmetric addition of a methyl nucleophile to the ketone precursor, 3',4'-dimethylacetophenone, mediated by a chiral catalyst. This is a challenging transformation because it involves the creation of a quaternary carbon center if a different alkyl group were to be added, but for methylation, it creates a tertiary alcohol. nih.gov

Significant progress has been made in the development of N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH) for controlling the addition of Grignard reagents to ketones. nih.gov These ligands coordinate to the magnesium center of the Grignard reagent (e.g., MeMgBr). The resulting chiral complex then approaches the ketone, with the ligand's structure creating a well-defined chiral pocket. This steric environment forces the ketone to orient in a specific way, exposing one of its enantiotopic faces to the methyl nucleophile, leading to high enantioselectivity in the final alcohol product. nih.govrsc.org The design of these ligands, often featuring biaryl fragments, is crucial for achieving high levels of stereocontrol. nih.gov

Chiral Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not employed, (1R)-1-(3,4-dimethylphenyl)ethan-1-ol can be obtained by resolving a racemic mixture of the alcohol. Chiral resolution is the process of separating a racemate into its constituent enantiomers. wikipedia.org

One of the most common methods is classical resolution via diastereomeric salt formation . wikipedia.org This involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid or (S)-mandelic acid. wikipedia.org The reaction produces a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org The less soluble diastereomeric salt crystallizes out of the solution first, and after separation, the salt is treated with a base to liberate the desired enantiomerically pure alcohol. wikipedia.org

Another powerful technique is chiral chromatography . This method uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation on a preparative scale. nih.gov

Preferential crystallization is also a potential method if the racemate crystallizes as a conglomerate (a mechanical mixture of separate enantiomeric crystals). mdpi.comresearchgate.net In this process, a saturated solution of the racemate is seeded with a pure crystal of the desired enantiomer, which then preferentially induces the crystallization of that same enantiomer from the solution. mdpi.com

Diastereomeric Salt Formation and Crystallization

One of the most established and industrially viable methods for resolving racemic mixtures of compounds that can form salts, such as alcohols derivatized into acidic esters, is through the formation of diastereomeric salts. psu.edunii.ac.jp This technique involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. libretexts.org For a racemic alcohol, this would typically involve its conversion to a derivative like a phthalate (B1215562) half-ester, which can then react with a chiral base (e.g., brucine, strychnine, or a synthetic chiral amine) to form a pair of diastereomeric salts. libretexts.org

These diastereomeric salts possess different physical properties, most notably solubility. nii.ac.jp This difference allows for their separation by fractional crystallization. nii.ac.jp One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation, the desired diastereomeric salt is treated with an acid to decompose it, thereby liberating the enantiomerically enriched alcohol and recovering the resolving agent. psu.edu The success of this method relies heavily on the choice of the resolving agent and the crystallization solvent, which are often determined through empirical screening. unchainedlabs.comaiche.org

Kinetic Resolution through Enzymatic or Chemical Methods

Kinetic resolution is a powerful technique that relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. wikipedia.org For the synthesis of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, enzymatic methods, particularly the asymmetric reduction of the prochiral ketone precursor, 1-(3,4-dimethylphenyl)ethanone, have proven highly effective.

Biocatalytic reduction using whole-cell systems from plants offers a direct route to the chiral alcohol with high enantioselectivity. researchgate.net Research has demonstrated the successful bioreduction of 1-(3,4-dimethylphenyl)ethanone using various vegetable roots as biocatalysts. researchgate.net In these studies, the (S)-enantiomer was predominantly produced, with sugar beet roots yielding the corresponding alcohol with an enantiomeric excess (e.e.) of up to 97.2%. researchgate.net

To achieve the target (1R)-enantiomer, further studies have employed sugar beet cell cultures in natural deep eutectic solvents (NADES). This approach not only improved the enantiomeric excess to over 99% but also switched the selectivity to favor the (R)-alcohol, (1R)-1-(3,4-dimethylphenyl)ethan-1-ol. researchgate.net The choice of hydrogen bond donor in the NADES formulation and its water content were found to be critical factors in controlling the conversion and enantioselectivity of the bioreduction. researchgate.net

Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols via enantioselective acylation. researchgate.netjocpr.com In a typical lipase-catalyzed kinetic resolution, the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, using an acyl donor like vinyl acetate. nih.gov This process results in a mixture of the acylated (R)-alcohol and the unreacted (S)-alcohol, which can then be separated. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. jocpr.com

| Biocatalyst | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| Sugar Beet Roots | (S)-1-(3,4-dimethylphenyl)ethanol | up to 88.2 | up to 97.2 |

| Sugar Beet Cell Culture in NADES | (R)-1-(3,4-dimethylphenyl)ethanol | Varies | >99 |

Chromatographic Chiral Separation of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol

Chromatographic separation using a chiral stationary phase (CSP) is a widely used analytical and preparative method for resolving enantiomers. csfarmacie.cz High-performance liquid chromatography (HPLC) is the most common modality for this purpose. csfarmacie.cz The separation is based on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov

For the separation of alcohol enantiomers like those of 1-(3,4-dimethylphenyl)ethanol (B1345112), common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, or cyclodextrins. sigmaaldrich.commdpi.com The choice of mobile phase, which can be run in normal-phase, reversed-phase, or polar organic mode, is crucial for achieving resolution. nih.gov Optimization of the mobile phase composition, including the type and concentration of organic modifiers and additives, is essential to modulate the retention and selectivity of the separation. csfarmacie.cz While this is a standard technique for resolving chiral alcohols, specific, published HPLC or GC methods detailing the separation of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol were not identified in the surveyed literature.

Novel Synthetic Pathways to (1R)-1-(3,4-dimethylphenyl)ethan-1-ol

Innovation in synthetic chemistry is driven by the need for more efficient, sustainable, and scalable processes. This section explores modern synthetic strategies that are being applied to the production of chiral alcohols like (1R)-1-(3,4-dimethylphenyl)ethan-1-ol.

Green Chemistry Principles in (1R)-1-(3,4-dimethylphenyl)ethan-1-ol Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes through measures such as using renewable feedstocks, avoiding hazardous solvents, and employing catalytic methods. researchgate.netnih.gov The biocatalytic synthesis of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol is a prime example of applying these principles. researchgate.net

The use of whole-plant cells or cultured cells as biocatalysts represents a highly sustainable approach. researchgate.net These systems operate under mild conditions (room temperature and neutral pH), use water as a primary solvent, and the enzymes within the cells are capable of self-regeneration of necessary cofactors, eliminating the need for expensive additives. researchgate.net Furthermore, the application of Natural Deep Eutectic Solvents (NADES) as a reaction medium is a significant green innovation. NADES are composed of natural, renewable, and biodegradable components, making them an environmentally friendly alternative to conventional volatile organic solvents. researchgate.net This plant-cell-based biocatalysis in NADES exemplifies a green and efficient route for producing enantiomerically pure 1-(3,4-dimethylphenyl)ethanol. researchgate.net

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, easier scalability, and the potential for integrating reaction and purification steps into a single, automated process. rsc.orgnih.gov

For the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates, flow chemistry has been successfully applied to various asymmetric transformations, including enzymatic resolutions and catalytic reductions. rsc.orgnih.gov For example, a racemic alcohol can be passed through a packed-bed reactor containing an immobilized enzyme (like a lipase) to perform a continuous kinetic resolution. nih.gov The output stream, containing the product and unreacted starting material, can then be directed to an in-line separation module. While the application of flow chemistry to the synthesis of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol has not been specifically reported, the established methodologies for continuous asymmetric synthesis of similar chiral alcohols suggest its high potential for developing a scalable and efficient manufacturing process. mdpi.com

Photochemical or Electrochemical Routes to Chiral Alcohols

Photochemical and electrochemical synthesis are emerging as powerful and sustainable tools in organic chemistry. These methods use light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical reagents.

Asymmetric electrocatalysis, for instance, can provide a unique pathway to enantioenriched molecules. While specific applications to 1-(3,4-dimethylphenyl)ethanone are not documented, electrochemical methods have been developed for the asymmetric reduction of other prochiral ketones to chiral alcohols. This often involves using a chiral mediator or a modified electrode surface to induce stereoselectivity. Similarly, photocatalysis, when combined with biocatalysis, has shown potential for the environmentally friendly synthesis of valuable chemicals. Light can be used to regenerate enzyme cofactors, driving the enzymatic reduction of ketones to chiral alcohols. These novel energy-driven synthetic routes represent a frontier in the development of sustainable methods for producing chiral compounds.

Advanced Analytical and Spectroscopic Characterization of 1r 1 3,4 Dimethylphenyl Ethan 1 Ol

Stereochemical Purity Assessment

The assessment of stereochemical purity, specifically the enantiomeric excess (ee), is critical for chiral compounds. It ensures that the desired enantiomer is present in a significantly higher proportion than its mirror image.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining their relative proportions. This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the analysis of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective. For instance, a column like the Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, can be employed. semanticscholar.org The separation mechanism often involves a combination of hydrogen bonding, π-π stacking, and steric interactions between the analyte and the chiral selector.

A typical analysis would involve dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. The mobile phase composition is optimized to achieve baseline separation of the enantiomers. Both normal-phase (e.g., hexane/isopropanol (B130326) mixtures) and reversed-phase conditions can be utilized. nih.govnih.gov The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers detected by a UV detector.

Table 1: Illustrative Chiral HPLC Parameters for Analysis of 1-Aryl-Ethanol Analogs

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

| Expected Result | Baseline separation of the (R) and (S) enantiomers. |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the enantiomeric separation of volatile chiral compounds like (1R)-1-(3,4-dimethylphenyl)ethan-1-ol. nih.gov Cyclodextrin-based CSPs are particularly common for this application. gcms.cz For example, a column such as Astec® CHIRALDEX™ B-PM (permethylated beta-cyclodextrin) is suitable for resolving enantiomers of 1-phenylethanol (B42297) and its derivatives. sigmaaldrich.com

The separation principle in chiral GC involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin (B1172386) cavities of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in different elution times. The enantiomeric ratio is determined by comparing the peak areas from a Flame Ionization Detector (FID). sigmaaldrich.com

Table 2: Representative Chiral GC Conditions for 1-Phenylethanol Enantiomers

| Parameter | Condition |

|---|---|

| Column | Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm) sigmaaldrich.com |

| Carrier Gas | Helium sigmaaldrich.com |

| Oven Temp. | Isothermal at 120 °C sigmaaldrich.com |

| Injector Temp. | 250 °C sigmaaldrich.com |

| Detector | FID at 250 °C sigmaaldrich.com |

| Expected Result | Two distinct peaks corresponding to the (R) and (S) enantiomers. |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs). researchgate.netfiveable.me These reagents form diastereomeric complexes with the enantiomers in solution, which results in separate, distinguishable signals in the NMR spectrum (typically ¹H NMR). libretexts.org

For an alcohol like (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, a chiral lanthanide shift reagent such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)) can be used. The hydroxyl group of the alcohol coordinates to the paramagnetic europium ion, causing significant shifts in the chemical shifts of nearby protons. libretexts.org Due to the different spatial arrangement in the diastereomeric complexes, the magnitude of this induced shift will be different for the (R) and (S) enantiomers, allowing for their distinct signals to be resolved and integrated to determine the enantiomeric excess. researchgate.net

Table 3: NMR Analysis with Chiral Shift Reagent

| Technique | Reagent | Principle |

|---|---|---|

| ¹H NMR | Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃) | Formation of diastereomeric complexes leading to chemical shift non-equivalence for the enantiomers. libretexts.org |

| Observed Effect | Splitting of proton signals (e.g., the methine proton or the methyl group adjacent to the chiral center) into two sets of peaks, one for each enantiomer. |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Configuration Assignment

Optical rotation measures the rotation of plane-polarized light by a chiral molecule in solution. pressbooks.pub It is a fundamental property used to characterize chiral compounds. wikipedia.org The specific rotation, [α], is a standardized value that depends on the compound, solvent, concentration, path length, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). libretexts.org

For (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, the sign of the measured optical rotation (+ for dextrorotatory or - for levorotatory) helps in assigning the absolute configuration, provided a reference value for a pure enantiomer is known. libretexts.org For example, pure (R)-(+)-1-phenylethanol is dextrorotatory, exhibiting a positive specific rotation. sigmaaldrich.com By analogy, the (1R) configuration of the title compound is expected to exhibit a specific sign of rotation under defined conditions.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. arxiv.org A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of chromophores. The aromatic ring in (1R)-1-(3,4-dimethylphenyl)ethan-1-ol acts as a chromophore, and its interaction with the chiral center gives rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the molecule, often aided by computational predictions.

Advanced Structural Elucidation Techniques

Beyond stereochemistry, confirming the molecular formula and connectivity is essential. High-resolution mass spectrometry provides definitive evidence for the elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places.

For (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, the molecular formula is C₁₀H₁₄O. The exact mass of its molecular ion ([M]⁺) can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. This experimentally measured exact mass is then compared to the theoretical calculated mass. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

Table 4: HRMS Data for (1R)-1-(3,4-dimethylphenyl)ethan-1-ol

| Molecular Formula | C₁₀H₁₄O |

|---|---|

| Calculated Exact Mass ([M]⁺) | 150.1045 u |

| Ionization Technique | Electrospray Ionization (ESI) or Electron Ionization (EI) |

| Expected Measurement | An experimental m/z value agreeing with the calculated mass to within 5 ppm. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the functional groups and molecular structure of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol. These two techniques are complementary, as the selection rules governing them differ. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with the scattered photons losing or gaining energy corresponding to molecular vibrations that cause a change in the polarizability of the molecule.

The key functional groups in (1R)-1-(3,4-dimethylphenyl)ethan-1-ol that give rise to characteristic vibrational modes are the hydroxyl (-OH) group, the aromatic (phenyl) ring, the alkyl (methyl and ethyl) groups, and the C-O bond of the secondary alcohol.

Expected Infrared (IR) Absorption Bands:

The IR spectrum of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol is expected to exhibit several characteristic absorption bands. A prominent, broad band is anticipated in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the alkyl side chains are expected to appear in the 3100-2850 cm⁻¹ region. Specifically, aromatic C-H stretches typically occur between 3100-3000 cm⁻¹, while aliphatic C-H stretches are found between 3000-2850 cm⁻¹.

The presence of the aromatic ring will also give rise to characteristic C=C stretching vibrations within the ring, typically appearing as a series of sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (1,2,4-trisubstituted) will influence the exact position and number of these bands. Furthermore, the C-O stretching vibration of the secondary alcohol is expected to produce a strong absorption band in the 1125-1085 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations of the aromatic ring and bending vibrations of the alkyl groups will be present in the fingerprint region (below 1500 cm⁻¹).

Expected Raman Scattering Bands:

The Raman spectrum of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol provides complementary information. The symmetric vibrations of non-polar bonds often produce strong Raman signals. Therefore, the C=C stretching vibrations of the aromatic ring are expected to be particularly intense in the Raman spectrum, appearing in the 1620-1570 cm⁻¹ region. The symmetric C-H stretching of the methyl groups (around 2920 cm⁻¹) and the aromatic ring breathing mode (a symmetric vibration of the entire ring, often near 1000 cm⁻¹) are also anticipated to be strong Raman scatterers. The O-H stretching vibration, while very strong in the IR spectrum, typically gives a weaker and broad signal in the Raman spectrum. The C-O stretch will also be visible in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for (1R)-1-(3,4-dimethylphenyl)ethan-1-ol.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

| O-H Stretch (H-bonded) | 3600-3200 (broad) | 3600-3200 (weak, broad) | Strong (IR) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | 1620-1570 | Medium to Strong |

| C-O Stretch (Secondary Alcohol) | 1125-1085 | 1125-1085 | Strong |

| Aromatic Ring Breathing | Weak or inactive | ~1000 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Weak | Strong (IR) |

In the absence of a published experimental spectrum for (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities with a high degree of accuracy. These theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the vibrational modes of the molecule.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, they typically cannot be used to determine the absolute configuration of a chiral center without reference to a known standard. X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid, and thus, the absolute configuration of a chiral molecule.

However, obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging, especially for oils or low-melting solids like many chiral alcohols. A common and effective strategy to overcome this is to convert the alcohol into a crystalline derivative. This is achieved by reacting the hydroxyl group with a suitable reagent to form an ester or a urethane.

For the determination of the absolute configuration of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, two primary approaches involving derivatization can be employed:

Derivatization with a Chiral Auxiliary of Known Absolute Configuration: The alcohol can be reacted with an enantiomerically pure chiral carboxylic acid (e.g., Mosher's acid, (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride to form a diastereomeric ester. Since the absolute configuration of the chiral auxiliary is known, the determination of the relative configuration of the newly formed diastereomer by X-ray crystallography allows for the unequivocal assignment of the absolute configuration of the original alcohol.

Derivatization with a Reagent Containing a Heavy Atom: The alcohol can be derivatized with a reagent containing a heavy atom (e.g., bromine, iodine). A common choice is the formation of a p-bromobenzoate or p-iodobenzoate ester. The presence of the heavy atom significantly enhances the anomalous dispersion of X-rays. This effect, known as the Bijvoet effect, leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. The analysis of these intensity differences allows for the direct determination of the absolute configuration of the molecule without the need for a chiral reference.

Once a suitable crystalline derivative is obtained, single-crystal X-ray diffraction analysis is performed. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected, and the data is processed to yield the unit cell dimensions, space group, and the electron density map of the molecule. From the electron density map, the positions of all atoms in the crystal lattice can be determined, providing a precise three-dimensional model of the molecule.

The crystallographic data for a hypothetical p-bromobenzoate derivative of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol would be presented in a standardized format, as shown in the table below. The Flack parameter is a critical value in determining the absolute configuration; a value close to zero for the correct enantiomer indicates a high level of confidence in the assignment.

| Parameter | Example Value |

| Chemical Formula | C₁₇H₁₇BrO₂ |

| Formula Weight | 333.22 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 13.789(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1739.1(12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.272 |

| Absorption Coefficient (mm⁻¹) | 2.541 |

| F(000) | 688 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 15890 |

| Independent reflections | 3987 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |

| R indices (all data) | R1 = 0.048, wR2 = 0.092 |

| Absolute structure parameter (Flack x) | 0.01(2) |

The successful crystallographic analysis of a suitable derivative of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol would provide irrefutable proof of its absolute configuration at the C1 stereocenter.

Theoretical and Computational Studies on 1r 1 3,4 Dimethylphenyl Ethan 1 Ol

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like (1R)-1-(3,4-dimethylphenyl)ethan-1-ol. The rotation around its single bonds, particularly the C-C bond connecting the chiral center to the phenyl ring and the C-O bond of the alcohol group, gives rise to various spatial arrangements called conformers. Each conformer has a distinct energy, and the molecule exists as a dynamic equilibrium of these forms.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. eurjchem.comnih.gov For conformational analysis, DFT is employed to optimize the geometry of different potential conformers and calculate their relative energies to identify the most stable forms.

A typical DFT study would involve rotating the key dihedral angles (e.g., the angle between the phenyl ring and the C-O-H plane) in steps to map out the potential energy surface. researchgate.net The points of minimum energy on this surface correspond to stable conformers. Calculations are often performed using a functional like B3LYP with a basis set such as 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net The results would identify the lowest energy (most populated) conformation, which dictates many of the molecule's bulk properties.

Illustrative Data Table: DFT Calculated Relative Energies of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol Conformers

| Conformer | Key Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 60° (gauche) | 0.00 | 75.3 |

| 2 | 180° (anti) | 1.15 | 15.1 |

| 3 | -60° (gauche) | 1.50 | 9.6 |

This table is a hypothetical representation of results from a DFT conformational analysis.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. mdpi.com An MD simulation would model the molecule over time (from nanoseconds to microseconds), showing how it explores different conformations and interacts with its environment (e.g., a solvent). nih.gov

For (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, an MD simulation could reveal the timescales of conformational changes and the stability of hydrogen bonding networks in a protic solvent. The trajectory from the simulation can be analyzed to generate a free energy landscape, which maps the most probable conformational states and the energy barriers between them, providing a more complete picture than static DFT calculations. mdpi.com

Quantum Chemical Calculations

Beyond structure, quantum chemistry provides detailed information about the electronic properties of a molecule, which are key to understanding its reactivity and spectroscopic signatures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. wikipedia.orgresearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). researchgate.netyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.govnih.gov For (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, FMO analysis would likely show the HOMO localized on the electron-rich dimethylphenyl ring and the LUMO distributed over the aromatic system and the C-O antibonding orbital.

Illustrative Data Table: FMO Properties of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol (Calculated via DFT)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.95 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.70 | Indicates chemical stability and reactivity |

This table contains representative values for a molecule of this type.

Computational methods can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. github.ioresearchgate.net The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, often using the GIAO (Gauge-Including Atomic Orbital) method. mdpi.com Predicted shifts are then scaled or referenced against a standard (like TMS) to compare with experimental spectra. github.io This can be a powerful tool for assigning complex spectra or distinguishing between isomers. researchgate.net

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. arxiv.orgnih.gov These computed frequencies correspond to the stretching, bending, and torsional motions of the atoms. While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors, resulting in a predicted Infrared (IR) spectrum that closely matches the experimental one. dntb.gov.ua This helps in assigning specific peaks in an experimental spectrum to particular molecular motions.

CD Spectroscopy: Since (1R)-1-(3,4-dimethylphenyl)ethan-1-ol is a chiral molecule, it exhibits Circular Dichroism (CD). Predicting a CD spectrum is more complex and computationally demanding. It requires Time-Dependent DFT (TD-DFT) calculations to determine the electronic transition energies and the corresponding rotatory strengths. mdpi.com The final predicted spectrum is often an average over several low-energy conformers, as the CD signal is highly sensitive to the molecule's three-dimensional structure. mdpi.comnih.gov A successful prediction can be used to confirm the absolute configuration (R or S) of a chiral center.

Reaction Mechanism Studies Related to (1R)-1-(3,4-dimethylphenyl)ethan-1-ol Formation

The most common synthetic route to chiral alcohols like (1R)-1-(3,4-dimethylphenyl)ethan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, in this case, 1-(3,4-dimethylphenyl)ethanone. Computational studies are instrumental in elucidating the mechanisms of these reactions.

Theoretical investigations would model the entire reaction pathway, including the reactants (ketone, reducing agent, catalyst), transition states, and products. researchgate.netsci-hub.se By calculating the energies of these structures, chemists can determine the activation energy barriers for different competing pathways. researchgate.netnih.gov This allows for an understanding of the reaction's feasibility, rate, and, crucially for asymmetric synthesis, its stereoselectivity. For instance, DFT calculations could model the transition state assembly of the ketone with a chiral catalyst and a hydride source, explaining why the hydride is delivered preferentially to one face of the carbonyl group, leading to the formation of the (R)-enantiomer. These insights are vital for designing more efficient and selective catalysts.

Transition State Analysis in Asymmetric Catalysis

The enantioselective synthesis of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, typically achieved through the asymmetric reduction of its corresponding ketone, 3',4'-dimethylacetophenone (B146666), is governed by the energetics of the reaction's transition states. While specific transition state analyses for the synthesis of this particular molecule are not extensively documented in current literature, the methodologies for such investigations are well-established.

Computational methods, particularly Density Functional Theory (DFT), are employed to model the reaction pathways leading to the (R) and (S) enantiomers. Such an analysis involves identifying the structures of the transition states and calculating their corresponding activation energies. The enantiomeric excess observed experimentally is directly related to the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states.

A typical computational investigation would involve the following steps:

Modeling Reactants and Catalysts: Building accurate models of the substrate (3',4'-dimethylacetophenone), the reducing agent, and the chiral catalyst or enzyme.

Locating Transition States: Searching the potential energy surface for the transition state structures for both the R- and S-selective pathways.

Calculating Energies: Computing the free energies of the located transition states and the ground states to determine the activation barriers.

The transition state leading to the favored (1R)-enantiomer is expected to have a lower activation energy. The analysis of the transition state geometry reveals the key interactions, such as hydrogen bonds or steric repulsions, that stabilize one pathway over the other.

Table 1: Hypothetical Transition State Energy Data for the Asymmetric Reduction of 3',4'-Dimethylacetophenone

| Transition State | Pathway | Relative Free Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|

| TS-R | Leads to (1R)-1-(3,4-dimethylphenyl)ethan-1-ol | 0.0 | Hydrogen bond to catalyst |

Note: The data in this table is illustrative and represents the type of results obtained from a transition state analysis.

Stereoselectivity Rationalization through Computational Modeling

Computational modeling is instrumental in rationalizing the high stereoselectivity often observed in the synthesis of chiral alcohols like (1R)-1-(3,4-dimethylphenyl)ethan-1-ol. These models provide a three-dimensional understanding of how a chiral catalyst or enzyme discriminates between the two prochiral faces of the ketone substrate.

Computational studies have revealed that stereoselectivity is often controlled by the precise fit of the substrate within the chiral environment of the catalyst. acs.org For benzylic alcohols, density functional theory (DFT) calculations have been used to show that the stereochemical outcome can be governed by the nucleophilic attack on a key intermediate. researchgate.net

Key aspects of stereoselectivity rationalization include:

Conformational Analysis: Determining the most stable conformations of the catalyst-substrate complex.

Interaction Energy Decomposition: Quantifying the various stabilizing and destabilizing interactions between the substrate and the catalyst.

Visualization of the Chiral Pocket: Creating molecular graphics that illustrate why one face of the ketone is more accessible for reaction.

Table 2: Illustrative Non-Covalent Interactions in a Catalyst-Substrate Complex

| Interaction Type | Substrate Moiety | Catalyst Moiety | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl Oxygen | Ligand Amine | -3.5 |

| π-π Stacking | Dimethylphenyl Ring | Ligand Phenyl Ring | -2.1 |

Note: This table provides a hypothetical example of the types of interactions analyzed in computational models to explain stereoselectivity.

Solvent Effects and Intermolecular Interactions

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. For the synthesis of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, both explicit and implicit solvent models can be used in computational studies to understand these effects. However, specific computational studies detailing solvent effects for this compound's synthesis are sparse.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of solvent molecules in the computational model. This method is more computationally intensive but allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding between the solvent and the reactants, catalyst, or transition states. These interactions can significantly influence the stability of various species along the reaction coordinate.

Understanding the behavior of the solvent environment is considered key to offering a more detailed description of the reaction mechanism. nih.gov The presence of hydrophobic groups on solvent molecules can influence the solvation sheath of a complex, which in turn can enhance its chiral structure. nih.gov

Research on bioreduction has shown that the reaction medium can influence enantiomeric excess. For instance, in the plant-mediated bioreduction of 1-(3,4-dimethylphenyl)ethanone, the use of different natural deep eutectic solvents (NADES) and the amount of water present influenced the conversion and enantioselectivity. researchgate.net This highlights the importance of intermolecular interactions between the reaction components and the solvent.

Table 3: Hypothetical Calculated Enantiomeric Excess in Different Solvents

| Solvent | Dielectric Constant | Predicted Enantiomeric Excess (%) | Predominant Intermolecular Interaction |

|---|---|---|---|

| Toluene | 2.4 | 95 | van der Waals |

| Tetrahydrofuran | 7.5 | 92 | Dipole-Dipole |

Note: The data presented is for illustrative purposes to show how solvent effects could be computationally investigated.

Chemical Reactivity and Derivatization of 1r 1 3,4 Dimethylphenyl Ethan 1 Ol

Oxidation Reactions and Products

The secondary alcohol functionality of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol makes it amenable to oxidation to the corresponding ketone. The stereocenter at the carbinol carbon also presents opportunities for stereospecific cleavage reactions.

Selective Oxidation to Ketones

The selective oxidation of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol yields 3',4'-dimethylacetophenone (B146666). This transformation can be achieved using a variety of mild oxidizing agents that are known to convert secondary alcohols to ketones without further oxidation or racemization of adjacent stereocenters. Reagents such as Dess-Martin periodinane (DMP) in dichloromethane (B109758) (DCM) or pyridinium (B92312) chlorochromate (PCC) are commonly employed for such conversions. These reagents are known for their high chemoselectivity and compatibility with a wide range of functional groups.

The reverse reaction, the asymmetric reduction of 3',4'-dimethylacetophenone, has been accomplished using plant-mediated bioreduction, which can stereoselectively produce (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, highlighting the chiral relationship between the alcohol and the ketone. researchgate.net

Table 1: Selective Oxidation of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol

| Oxidizing Agent | Solvent | Product |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | 3',4'-Dimethylacetophenone |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 3',4'-Dimethylacetophenone |

Stereospecific Oxidative Cleavage

While direct oxidative cleavage of the C-C bond adjacent to the hydroxyl group in (1R)-1-(3,4-dimethylphenyl)ethan-1-ol is not a commonly reported transformation, powerful oxidizing agents like ruthenium tetroxide (RuO₄) are known to cleave carbon-carbon bonds. chem-station.comnih.gov This reagent, often generated in situ from a ruthenium precursor like RuCl₃ with a stoichiometric oxidant such as sodium periodate (B1199274) (NaIO₄), can oxidize secondary alcohols and subsequently cleave adjacent C-C bonds. youtube.com The stereochemical outcome of such a reaction would be highly dependent on the reaction mechanism and the substrate's conformation. For a benzylic alcohol like (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, this could potentially lead to the formation of 3,4-dimethylbenzoic acid, though this specific reaction has not been detailed in the literature.

Esterification and Etherification Reactions

The hydroxyl group of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol is a key site for the formation of esters and ethers, which are important for characterization, as protecting groups, or for introducing new functionalities with retention or inversion of stereochemistry.

Formation of Chiral Esters for Characterization or Application

Chiral esters of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol can be synthesized for various purposes, including the determination of enantiomeric purity or as derivatives with specific applications. Enzymatic kinetic resolution using lipases is a powerful method for the stereoselective acylation of racemic secondary alcohols. d-nb.inforesearchgate.netresearchgate.net This process can be used to selectively acylate one enantiomer of a racemic mixture of 1-(3,4-dimethylphenyl)ethan-1-ol, leading to the formation of a chiral ester and the unreacted, enantiomerically enriched alcohol.

Alternatively, the Mitsunobu reaction provides a reliable method for the synthesis of esters from secondary alcohols with complete inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.govtcichemicals.com Reacting (1R)-1-(3,4-dimethylphenyl)ethan-1-ol with a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) would yield the corresponding (S)-ester.

Table 2: Methods for Chiral Ester Formation

| Reaction | Reagents | Stereochemical Outcome |

| Lipase-catalyzed kinetic resolution | Lipase, Acyl donor | (R)-alcohol and (S)-ester (depending on enzyme selectivity) |

| Mitsunobu reaction | Carboxylic acid, PPh₃, DEAD | Inversion of configuration ((S)-ester) |

Stereoselective Ether Synthesis

The synthesis of chiral ethers from (1R)-1-(3,4-dimethylphenyl)ethan-1-ol can also be achieved with stereochemical control. The Mitsunobu reaction, for instance, can be adapted for ether synthesis by using a suitable alcohol as the nucleophile, which would also proceed with inversion of configuration at the benzylic carbon.

Substitution Reactions

The hydroxyl group of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol can be converted into a good leaving group, facilitating nucleophilic substitution reactions. These reactions are crucial for introducing a variety of functional groups at the chiral benzylic position.

For secondary benzylic alcohols, nucleophilic substitution reactions often proceed with inversion of configuration, particularly under conditions that favor an Sₙ2 mechanism. libretexts.orgchemistrysteps.comlibretexts.org For example, the conversion of a chiral secondary alcohol to an azide (B81097) can be achieved with inversion of stereochemistry. researchgate.net This would involve activation of the hydroxyl group, for instance by conversion to a sulfonate ester (e.g., tosylate or mesylate), followed by displacement with an azide nucleophile (e.g., sodium azide). A direct conversion is also possible using reagents like diphenylphosphoryl azide (DPPA) under Mitsunobu-like conditions. The resulting (1S)-1-azido-1-(3,4-dimethylphenyl)ethane could then be a precursor for the corresponding chiral amine.

Table 3: Representative Nucleophilic Substitution Reaction

| Product | Reagents | Key Feature |

| (1S)-1-azido-1-(3,4-dimethylphenyl)ethane | 1. TsCl, pyridine (B92270) 2. NaN₃ | Inversion of stereochemistry |

| (1S)-1-azido-1-(3,4-dimethylphenyl)ethane | DPPA, DEAD, PPh₃ | Inversion of stereochemistry |

Conversion to Halogenated Derivatives

The conversion of alcohols to halogenated derivatives is a fundamental transformation in organic synthesis, providing access to a wide range of intermediates. For a chiral alcohol like (1R)-1-(3,4-dimethylphenyl)ethan-1-ol , the stereochemical outcome of these reactions is of paramount importance. Common methods for halogenation of secondary alcohols include the use of thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). These reactions often proceed via an SN2 or SNi mechanism, which can lead to inversion or retention of configuration at the stereocenter.

While no specific studies detailing the halogenation of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol have been identified, the expected products would be (1S)-1-chloro-1-(3,4-dimethylphenyl)ethane or (1S)-1-bromo-1-(3,4-dimethylphenyl)ethane, assuming an inversion of stereochemistry. The reaction conditions would need to be carefully controlled to minimize side reactions such as elimination or racemization.

Table 1: Potential Halogenation Reactions of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol

| Reagent | Expected Product | Probable Stereochemistry |

|---|---|---|

| Thionyl chloride (SOCl₂) | (1S)-1-chloro-1-(3,4-dimethylphenyl)ethane | Inversion |

| Phosphorus tribromide (PBr₃) | (1S)-1-bromo-1-(3,4-dimethylphenyl)ethane | Inversion |

Mitsunobu Reaction and Inversion of Configuration

The Mitsunobu reaction is a powerful method for the stereospecific inversion of chiral alcohols. This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic substitution. The reaction proceeds with a clean inversion of configuration at the carbinol center.

In the context of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol , a Mitsunobu reaction with a suitable nucleophile (e.g., a carboxylic acid) would be expected to yield the corresponding (S)-ester. For instance, reaction with benzoic acid would produce (1S)-1-(3,4-dimethylphenyl)ethyl benzoate. Despite the synthetic utility of this reaction, no specific examples involving (1R)-1-(3,4-dimethylphenyl)ethan-1-ol have been reported in the surveyed literature.

Cyclization Reactions and Annulation Strategies Involving (1R)-1-(3,4-dimethylphenyl)ethan-1-ol

The use of chiral alcohols in cyclization and annulation reactions is a common strategy for the synthesis of complex cyclic molecules with defined stereochemistry. (1R)-1-(3,4-dimethylphenyl)ethan-1-ol could potentially serve as a chiral precursor in such reactions. For example, the hydroxyl group could be used to direct the stereochemical outcome of a cyclization, or the entire molecule could be incorporated as a chiral building block.

However, a thorough search of the chemical literature did not yield any specific examples of cyclization or annulation strategies that utilize (1R)-1-(3,4-dimethylphenyl)ethan-1-ol as a starting material or a key intermediate.

Chiral Recognition Studies with (1R)-1-(3,4-dimethylphenyl)ethan-1-ol

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. Chiral alcohols are often used as resolving agents or as chiral selectors in chromatography. While there are mentions in patent literature of using similar chiral benzylic alcohols for the resolution of racemic mixtures, no specific scientific studies have been found that investigate the use of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol in chiral recognition. Such studies would typically involve techniques like NMR spectroscopy with chiral solvating agents or enantioselective chromatography to probe the differential interactions between the enantiomers of a substrate and the chiral alcohol.

Applications of 1r 1 3,4 Dimethylphenyl Ethan 1 Ol in Organic Synthesis

Asymmetric Auxiliary in Stereoselective Transformations

The inherent chirality of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol allows it to be employed as a chiral auxiliary, a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.

Use in Chiral Auxiliary-Controlled Reactions

While the direct application of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol as a chiral auxiliary in published research is not extensively documented, its structural motifs are analogous to other well-established chiral auxiliaries. The principle of chiral auxiliary-controlled reactions involves the attachment of the chiral auxiliary to a substrate, which then directs the approach of a reagent to one of the two diastereotopic faces of the molecule. This facial bias leads to the formation of one diastereomer in excess. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. The steric and electronic properties of the 3,4-dimethylphenyl group in (1R)-1-(3,4-dimethylphenyl)ethan-1-ol could offer unique advantages in controlling stereoselectivity in various transformations, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. Further research in this area could unveil its potential as a novel and effective chiral auxiliary.

Ligand Precursor for Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. Chiral alcohols, such as (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, serve as important precursors for the synthesis of a wide variety of chiral ligands. The hydroxyl group can be readily transformed into other functional groups, such as phosphines, amines, or ethers, which can then coordinate to a metal center.

The synthesis of novel chiral ligands derived from (1R)-1-(3,4-dimethylphenyl)ethan-1-ol could lead to the development of highly efficient and selective catalysts for a range of asymmetric transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. The specific substitution pattern on the aromatic ring may influence the electronic and steric environment of the catalytic center, potentially leading to improved catalytic activity and enantioselectivity.

Chiral Building Block for Complex Molecule Synthesis

As a chiral building block, (1R)-1-(3,4-dimethylphenyl)ethan-1-ol provides a readily available source of a specific stereocenter that can be incorporated into a larger, more complex molecule. This "chiral pool" approach is a powerful strategy in the total synthesis of natural products and active pharmaceutical ingredients.

Precursor to Chiral Pharmaceutical Intermediates (excluding clinical data)

The utility of chiral alcohols as intermediates in the pharmaceutical industry is well-established. wikipedia.org Research has demonstrated the use of closely related derivatives of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol in the synthesis of biologically active compounds. For instance, enantiomeric 3-(3,4-dimethylphenoxy)propane-1,2-diols have been utilized to produce enantiomerically pure aminopropanols. One such aminopropanol, T0502-1048, has been identified as a promising β2-adrenoceptor antagonist. Furthermore, stereoisomers of 1-(3,4-dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol have shown potential for the treatment of neurodegenerative and neuromuscular disorders. These examples highlight the potential of the 3,4-dimethylphenyl ethanol (B145695) scaffold in the development of new therapeutic agents.

The following table provides examples of research findings on the synthesis of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol, a key step for its use as a chiral building block.

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| Sugar beet cell cultures | 1-(3,4-dimethylphenyl)ethanone | (1R)-1-(3,4-dimethylphenyl)ethan-1-ol | 62.1 - 88.2 | >99 |

| Various vegetable roots | 1-(3,4-dimethylphenyl)ethanone | (S)-1-(3,4-dimethylphenyl)ethan-1-ol | 44.1 - 88.2 | up to 97.2 |

Component in Agrochemical or Material Science Synthesis

The structural features of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol also make it an attractive building block for the synthesis of novel agrochemicals and materials. wikipedia.org In the agrochemical sector, the introduction of specific stereocenters can significantly enhance the efficacy and reduce the environmental impact of pesticides and herbicides. The lipophilic nature of the dimethylphenyl group combined with the chirality of the ethanol moiety could be exploited to design new active ingredients with improved biological activity and target specificity.

In material science, chiral molecules are of interest for the development of advanced materials with unique optical and electronic properties. (1R)-1-(3,4-dimethylphenyl)ethan-1-ol could be incorporated into polymers or liquid crystals to induce chirality and influence their macroscopic properties. While specific examples of its use in these fields are not yet prevalent in the literature, its potential as a versatile chiral synthon suggests that future applications in these areas are likely.

Role in Methodology Development

The unique properties of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol and its derivatives can also be leveraged in the development of new synthetic methodologies. For example, its use in diastereoselective reactions could be explored to establish new protocols for the synthesis of specific classes of compounds. Furthermore, the development of efficient and scalable methods for the synthesis of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol itself, such as the biocatalytic reduction of the corresponding ketone, contributes to the advancement of green and sustainable chemistry. The exploration of its reactivity and applications will undoubtedly lead to the discovery of new synthetic transformations and strategies.

Model Substrate for New Asymmetric Methodologies

(1R)-1-(3,4-dimethylphenyl)ethan-1-ol, and its precursor ketone, 1-(3,4-dimethylphenyl)ethanone, serve as important model substrates in the development of new asymmetric methodologies. The transformation of the prochiral ketone to the chiral alcohol is a classic example of an asymmetric reduction, a fundamental reaction in organic synthesis. This reaction is frequently employed to test the efficacy of new synthetic strategies, particularly those involving biocatalysis. researchgate.net

The value of 1-(3,4-dimethylphenyl)ethanone as a model substrate lies in its relatively simple structure, which allows for a clear assessment of a new methodology's ability to induce enantioselectivity. The presence of the dimethylphenyl group provides sufficient steric and electronic features to challenge the catalyst's or reagent's ability to differentiate between the two faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol over the other.

A notable application is in the field of plant-mediated bioreductions, an environmentally friendly approach to producing optically active alcohols. In these studies, various plant species are used as biocatalysts for the asymmetric reduction of prochiral ketones. The reduction of 1-(3,4-dimethylphenyl)ethanone to 1-(3,4-dimethylphenyl)ethanol (B1345112) is often used as a model reaction to screen different plant systems for their stereoselectivity. researchgate.net The results from these screenings, typically reported as conversion rates and enantiomeric excess (e.e.), provide valuable data on the potential of these green catalysts for industrial applications. researchgate.net

For instance, studies have demonstrated the successful bioreduction of 1-(3,4-dimethylphenyl)ethanone using various vegetable roots as biocatalysts, achieving high yields and excellent enantiomeric excess. researchgate.net The data from such research is crucial for the development of sustainable and efficient methods for the synthesis of chiral compounds.

Table 1: Bioreduction of 1-(3,4-dimethylphenyl)ethanone using different biocatalysts

| Biocatalyst (Vegetable Root) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Predominant Enantiomer |

| Sugar Beet | up to 88.2 | >99 | (S) |

| Other tested vegetables | 44.1 - 88.2 | up to 97.2 | (S) |